![molecular formula C13H13N3O2 B3012090 1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one CAS No. 932232-98-9](/img/structure/B3012090.png)
1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves various chemical reactions that lead to the formation of benzimidazole derivatives with potential biological activities. For instance, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles, which are structurally related to the compound of interest, has been reported to show H1-antihistaminic activity. The introduction of a 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus was found to be crucial for potent antihistaminic activity . Similarly, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate provided an efficient route to synthesize 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, which was further used to prepare novel phenylazopyrimidone dyes . These synthetic approaches highlight the versatility of benzimidazole derivatives in generating compounds with diverse biological activities.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of strong intermolecular interactions such as hydrogen bonds and π-π stacking. For example, N-Methyl-2-(2'-hydroxyphenyl)benzimidazole derivatives have been shown to form very strong O-H...N hydrogen bonds and π-π interactions, which stabilize their crystal structure . These interactions are crucial for the molecular conformation and can influence the biological activity of the compounds.
Chemical Reactions Analysis
Benzimidazole derivatives undergo various chemical reactions that modify their structure and potentially their biological activity. For instance, the reaction of ethyl 1H-benzimidazole-2-acetate with isocyanates yielded pyrimido[1,6-a]benzimidazole-1,3(2H,5H)-diones, and further alkylation and chlorination reactions led to the formation of different derivatives . These reactions demonstrate the chemical reactivity of the benzimidazole ring and its potential for generating a wide range of derivatives with varied properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and the substituents attached to the benzimidazole nucleus. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR are commonly used to characterize these compounds . Additionally, DFT calculations can provide insights into the energies, geometries, vibrational wavenumbers, and electronic transitions of these molecules, which are important for understanding their reactivity and interaction with biological targets . The solubility, stability, and absorption properties of these compounds can be affected by factors such as pH and solvent, which are important considerations for their potential therapeutic applications .
Scientific Research Applications
Analgesic, Anti-inflammatory, and Antimicrobial Activities
Research has shown that certain benzimidazole derivatives, including structures similar to 1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one, have been evaluated for their analgesic, anti-inflammatory, and antimicrobial activities. For instance, a study by Chikkula & Sundararajan (2017) explored the synthesis of benzimidazole derivatives and their biological activities. The most active compound in their study demonstrated significant analgesic and anti-inflammatory effects, along with antimicrobial activity.
Antiproliferative and Anticancer Properties
Benzimidazole derivatives, including pyrimido[1,2-a]benzimidazole structures, have been studied for their antiproliferative and anticancer properties. Nawrocka et al. (2005) synthesized a series of 2-methylpyrimido[1,2-a]benzimidazole derivatives and evaluated their activity against human cancer cell lines. Their results revealed that some compounds exhibited significant cytotoxic activity.
Interactions with DNA and Antiproliferative Activity
The synthesis of derivatives of pyrimido[1,2-a]benzimidazole and their interactions with DNA have been a subject of research. Settimo et al. (2003) described the synthesis of new derivatives with protonable side chains and investigated their interactions with DNA and antiproliferative activity.
Synthesis and Antimicrobial Evaluation
The synthesis of benzimidazolyl pyrimido[4, 5-b]quinolinones, which are structurally related to 1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one, has been conducted to explore their antimicrobial properties. Prasoona et al. (2020) synthesized such compounds and evaluated them for in vitro antimicrobial activity, showing significant results compared to standard drugs.
Central Depressant Drugs
Research into central depressant drugs has included the study of pyrimidol[1,2-a]benzimidazole-2,4-diones. Kreutzberger & Leger (1983) synthesized compounds within this class, finding some with centrally dampening properties, highlighting the potential use of related compounds in neuropharmacology.
Anticancer Screening
Benzimidazole derivatives have also been synthesized and screened for their anticancer activity. Varshney et al. (2015) reported on the synthesis of a novel series of compounds bearing 2-methyl-1H-benzimidazoles, which showed cytotoxic activity against various cancer cell lines.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological properties and can interact with various targets .
Mode of Action
Benzimidazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Benzimidazole derivatives have been found to have various effects, including analgesic properties .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of benzimidazole derivatives .
properties
IUPAC Name |
1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-8-12(18)16-11-5-3-2-4-10(11)14-13(16)15(9)6-7-17/h2-5,8,17H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOPGHLWXFWPFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

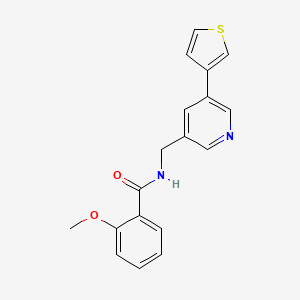
![Methyl 4-(2-(2-(diethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B3012009.png)
![N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012015.png)
![N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3012016.png)
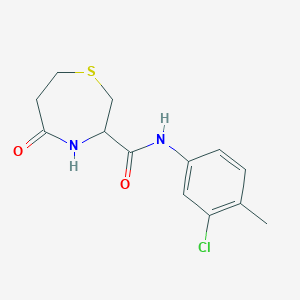


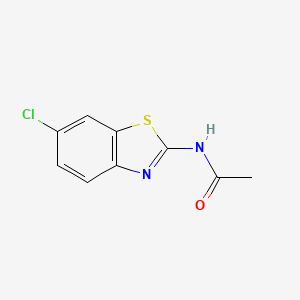
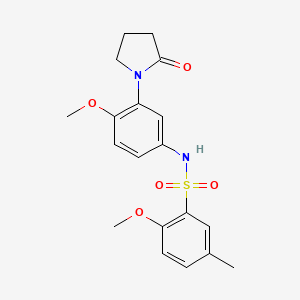
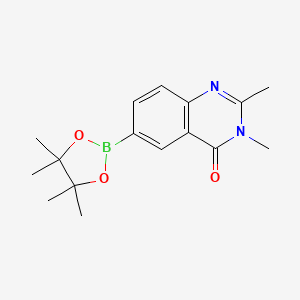
![5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3012025.png)
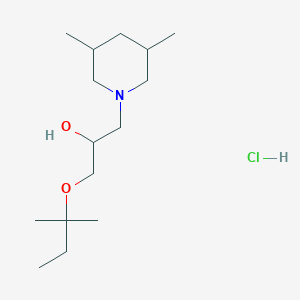
![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B3012028.png)
